molecular formula C18H16N2O4S B2475725 (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035007-70-4

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2475725
CAS No.: 2035007-70-4
M. Wt: 356.4
InChI Key: DCYOLOGDSDFGHB-CMDGGOBGSA-N
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Description

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a complex structure with multiple functional groups, including an oxazolidinone ring, a phenylethyl group, and a thiophene ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino acid derivative.

    Attachment of the phenylethyl group: This step may involve a nucleophilic substitution reaction where the oxazolidinone intermediate reacts with a phenylethyl halide.

    Formation of the acrylamide moiety: This can be done by reacting the intermediate with thiophene-2-carboxaldehyde followed by an amide coupling reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the oxazolidinone ring can be reduced to alcohols.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds with oxazolidinone rings are known for their antibacterial properties, and the presence of the acrylamide moiety may impart additional biological activities.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, compounds with oxazolidinone rings inhibit bacterial protein synthesis by binding to the bacterial ribosome. The acrylamide moiety may interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid.

    Acrylamide: A simpler compound used in polymer synthesis and as a precursor for various chemical reactions.

Uniqueness

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide is unique due to its combination of an oxazolidinone ring, a phenylethyl group, and a thiophene ring. This combination of functional groups may impart unique chemical and biological properties not found in simpler compounds like linezolid or acrylamide.

Properties

IUPAC Name

(E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-16(9-8-14-7-4-10-25-14)19-15(13-5-2-1-3-6-13)11-20-17(22)12-24-18(20)23/h1-10,15H,11-12H2,(H,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYOLOGDSDFGHB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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